7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of 7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by subsequent functional group modifications to introduce the ethoxy and ethyl groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against several cancer cell lines, making it a candidate for anticancer drug development.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing its deubiquitinating activity, which in turn affects protein degradation pathways and cell cycle progression . This interaction can lead to the induction of apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
Similar compounds to 7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine include other triazolopyrimidine derivatives, such as:
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: This compound shares the triazolopyrimidine core but lacks the ethoxy and ethyl substituents.
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds have a thiazole ring fused to a pyrimidine ring and exhibit different biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
6270-26-4 |
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Molecular Formula |
C8H12N6O |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
7-ethoxy-3-ethyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H12N6O/c1-3-14-6-5(12-13-14)7(15-4-2)11-8(9)10-6/h3-4H2,1-2H3,(H2,9,10,11) |
InChI Key |
WLZGGIONBKZVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)N)OCC)N=N1 |
Origin of Product |
United States |
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